Cas no 160498-00-0 (Bisandrographolide)

Bisandrographolide is a diterpenoid lactone compound derived from Andrographis paniculata, a medicinal plant traditionally used in herbal remedies. It exhibits notable anti-inflammatory, antiviral, and immunomodulatory properties, making it a subject of interest in pharmacological research. The compound is structurally related to andrographolide but features distinct molecular characteristics that may enhance its bioavailability or biological activity. Bisandrographolide has shown potential in modulating cytokine production and inhibiting viral replication in preclinical studies. Its mechanism of action involves interaction with cellular signaling pathways, particularly those related to NF-κB and MAPK. The compound is typically isolated through chromatographic techniques, ensuring high purity for research applications. Further studies are ongoing to elucidate its full therapeutic potential.
Bisandrographolide structure
Bisandrographolide structure
Product Name:Bisandrographolide
CAS No:160498-00-0
MF:C40H56O8
MW:664.867853164673
CID:837714
PubChem ID:12000062
Update Time:2025-05-27

Bisandrographolide Chemical and Physical Properties

Names and Identifiers

    • 2(5H)-Furanone,5-[2-[(1R,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-1-(2,5-dihydro-2-oxo-3-furanyl)ethyl]-3-[(1E)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethenyl]-
    • BisandrographolideA
    • 2(5H)-Furanone,5-[2-[(1R,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-1-(2,
    • 2(5H)-Furanone,5-[2-[(1R,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-1-(2,5-dihydro-2-oxo-3-furanyl)ethyl]-3-[(1E)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-
    • [ "" ]
    • Bisandrographolide A
    • bisandrographolide
    • Bisandrographolide C
    • C40H56O8
    • 4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one
    • GTPL2502
    • 9115AF
    • 9116AF
    • A930041
    • Q27075301
    • 2(5H)-Furanone, 5-[2-[decahydro-6-hydroxy-5-(h
    • HY-N2940
    • AKOS032948243
    • FS-9360
    • CS-0023565
    • 2(5H)-Furanone, 5-[2-[(1R,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-1-(2,5-dihydro-2-oxo-3-furanyl)ethyl]-3-[(1E)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethenyl]-
    • 5-[2-[(1R,4aS,5R,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-1-(2,5-dihydro-2-oxo-3-furanyl)ethyl]-3-[(1E)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethenyl]-2(5H)-furanone
    • DA-61716
    • 160498-02-2
    • 160498-00-0
    • 3-[(E)-2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-5-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(2-oxo-5H-furan-3-yl)ethyl]-5H-furan-2-one
    • 3-((E)-2-((1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl)-5-(2-((1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-(2-oxo-5H-furan-3-yl)ethyl)-5H-furan-2-one
    • Bisandrographolide
    • MDL: MFCD22417323
    • Inchi: 1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3
    • InChI Key: WQHWOZANSOUSAY-UHFFFAOYSA-N
    • SMILES: CC1(C2C(C(C(CC2)=C)CC(C2C(=O)OCC=2)C2C=C(C=CC3C4(C(C(C(CC4)O)(CO)C)CCC3=C)C)C(=O)O2)(C)CCC1O)CO

Computed Properties

  • Exact Mass: 664.39800
  • Monoisotopic Mass: 664.398
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 8
  • Complexity: 1440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 134

Experimental Properties

  • Color/Form: Powder
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 832.6±65.0 °C at 760 mmHg
  • Flash Point: 252.3±27.8 °C
  • PSA: 133.52000
  • LogP: 5.36790
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Bisandrographolide Security Information

Bisandrographolide Pricemore >>

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